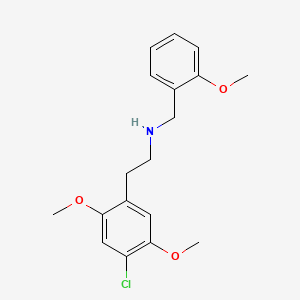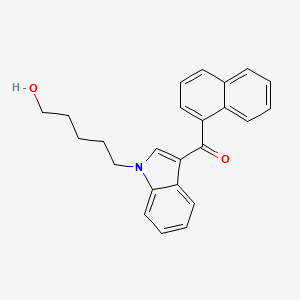
5-OH-JWH-018
Übersicht
Beschreibung
JWH 018 N-(5-hydroxypentyl) metabolite is a primary urinary metabolite of JWH 018, a synthetic cannabinoid found in several blends of the herbal mixture K2 or Spice . This biomarker is also referred to as the terminal omega hydroxy metabolite of JWH 018 . It is an analytical reference standard categorized as a synthetic cannabinoid .
Wissenschaftliche Forschungsanwendungen
JWH 018 N-(5-Hydroxypentyl)-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung verwendet. Es dient als analytischer Referenzstandard für den Nachweis und die Quantifizierung von synthetischen Cannabinoiden in biologischen Proben . Die Verbindung wird auch in Studien verwendet, die den Metabolismus und die Pharmakokinetik von synthetischen Cannabinoiden untersuchen .
Wirkmechanismus
JWH 018 N-(5-Hydroxypentyl)-Metabolit übt seine Wirkungen aus, indem es mit hoher Affinität an Cannabinoid-Typ-2-Rezeptoren bindet . Diese Bindungsaktivität ähnelt der seiner Muttersubstanz JWH 018, die ein schwach selektiver Agonist des peripheren Cannabinoid- (CB2-) Rezeptors ist . Die Wechselwirkung des Metaboliten mit diesen Rezeptoren ist für seine pharmakologischen Wirkungen verantwortlich.
Wirkmechanismus
Target of Action
5-OH-Jwh-018, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
This compound acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with immune response modulation .
Biochemical Pathways
For instance, JWH-018 has been shown to increase the glycolytic flux at the expense of a decrease in the pentose phosphate pathway in Saccharomyces cerevisiae
Pharmacokinetics
Synthetic cannabinoids are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites . Some of these metabolites can be more potent and longer-lasting than the parent compound .
Result of Action
The activation of cannabinoid receptors by this compound can lead to various molecular and cellular effects. For instance, it can cause changes in cell signaling, leading to effects such as sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The exact effects can depend on factors such as the specific cell type and the individual’s genetic makeup .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, the presence of other substances (e.g., alcohol or other drugs) can influence its action and efficacy through drug-drug interactions .
Safety and Hazards
JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture “Spice.” Illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis . It has been associated with serious toxicities, including acute kidney injury, myocardial infarction, and death .
Zukünftige Richtungen
Existing doping control methods were expanded and validated according to international guidelines in order to allow for the detection of the carboxy and the alkylhydroxy metabolites, respectively, as urinary markers for the illegal intake of the synthetic cannabinoid JWH-018 . Both metabolites were quantified in authentic doping control urine samples that had been suspicious of JWH-018 abuse after routine screening procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of JWH 018 N-(5-hydroxypentyl) metabolite involves the monohydroxylation of the N-alkyl chain of JWH 018 . This process can be facilitated using physical methods such as vortex, ultrasound, or a hot water bath to aid in dissolving the compound .
Industrial Production Methods
Industrial production methods for JWH 018 N-(5-hydroxypentyl) metabolite are not extensively documented. the compound is available as a certified reference material in methanol solutions, indicating that it is produced and standardized for forensic and toxicological applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 018 N-(5-Hydroxypentyl)-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um Carbonsäuren zu bilden.
Glucuronidierung: In Urinproben ist dieser Metabolit fast vollständig glucuronidiert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel für die Oxidation und Glucuronsäure für die Glucuronidierung. Die Reaktionen finden typischerweise unter physiologischen Bedingungen im menschlichen Körper statt .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Carbonsäurederivate und Glucuronidkonjugate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Die Muttersubstanz von JWH 018 N-(5-Hydroxypentyl)-Metabolit.
JWH 073: Ein weiteres synthetisches Cannabinoid mit ähnlichen Stoffwechselwegen.
Einzigartigkeit
JWH 018 N-(5-Hydroxypentyl)-Metabolit ist aufgrund seiner spezifischen Hydroxylierung an der N-Alkylkette einzigartig, was ihn von anderen Metaboliten von synthetischen Cannabinoiden unterscheidet. Diese spezifische Modifikation ermöglicht seine Verwendung als Biomarker in forensischen und toxikologischen Analysen .
Eigenschaften
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBAICDASCCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016539 | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-21-2 | |
| Record name | 5-OH-JWH-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OH-JWH-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)


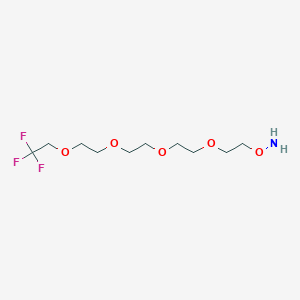
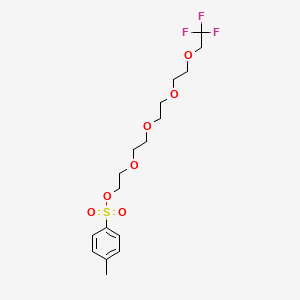
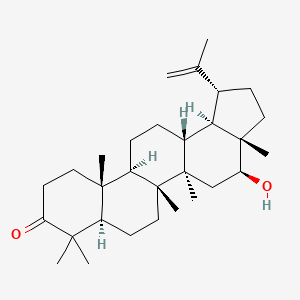
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
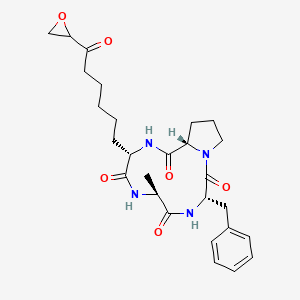

![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
